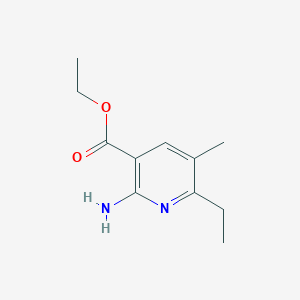![molecular formula C16H22N2O3S B050612 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester CAS No. 120164-95-6](/img/structure/B50612.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester, also known as MTT-ethyl ester, is a synthetic compound that has been widely used in scientific research. MTT-ethyl ester is a yellowish powder that is soluble in organic solvents and has a molecular weight of 415.52 g/mol.
Mécanisme D'action
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes such as succinate dehydrogenase. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of MTT to formazan is irreversible, and the formazan produced accumulates in the cells, making it a stable indicator of cell viability.
Effets Biochimiques Et Physiologiques
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has no direct biochemical or physiological effects on cells. It is a non-toxic compound that is converted to MTT by esterase enzymes present in the cells. MTT is then reduced to formazan by mitochondrial enzymes, which is a natural process that occurs in healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has several advantages for lab experiments. It is a simple and cost-effective assay that can be performed quickly and easily. It is a non-radioactive assay that does not require specialized equipment. It is also a reliable assay that produces consistent results.
However, Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has some limitations. It is a colorimetric assay that is sensitive to the presence of other compounds that may interfere with the reduction of MTT to formazan. It is also a qualitative assay that does not provide information on the mechanism of action of the compounds being tested.
Orientations Futures
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research, and there are several future directions that can be explored. One area of research is the development of new cell viability assays that are more sensitive and specific than Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester. Another area of research is the application of Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester in the development of new drugs and therapies. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester can also be used in the study of mitochondrial function and dysfunction in diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is synthesized by the reaction of MTT and ethyl ester in the presence of a catalyst. MTT is first dissolved in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, followed by the addition of ethyl ester and a catalyst such as triethylamine. The reaction mixture is then stirred at room temperature for several hours until the Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester precipitates out. The product is then filtered and washed with a solvent such as diethyl ether to obtain a pure product.
Applications De Recherche Scientifique
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester has been widely used in scientific research as a cell viability assay. It is used to assess the metabolic activity of cells by measuring the reduction of MTT to formazan by mitochondrial enzymes. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester ester is used to evaluate the efficacy of drugs, toxins, and other compounds on cell viability.
Propriétés
Numéro CAS |
120164-95-6 |
|---|---|
Nom du produit |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Formule moléculaire |
C16H22N2O3S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C16H22N2O3S/c1-5-21-12(19)7-6-8-17-16-18-13-9(2)10(3)14(20)11(4)15(13)22-16/h20H,5-8H2,1-4H3,(H,17,18) |
Clé InChI |
BGXOTTSQGCIRJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canonique |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonymes |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



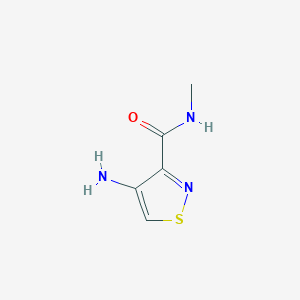
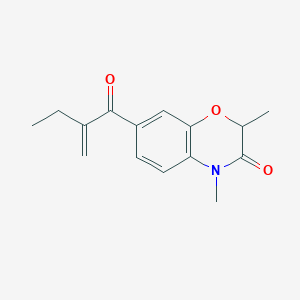
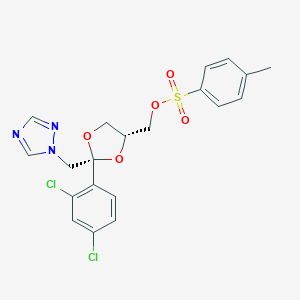
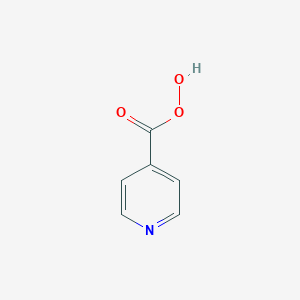
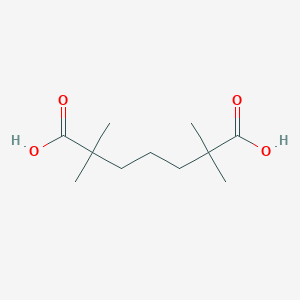
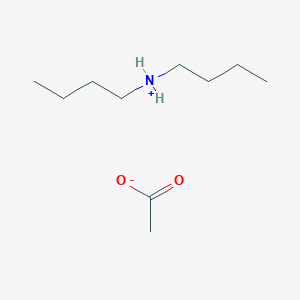
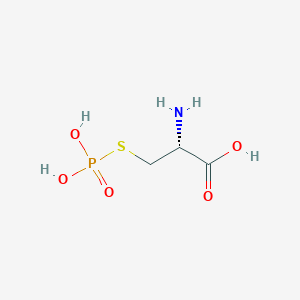
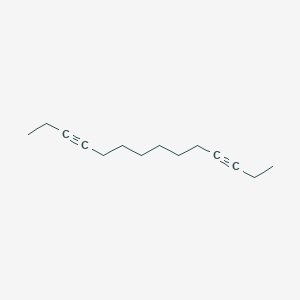
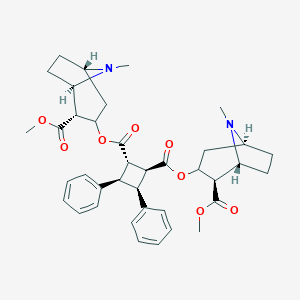
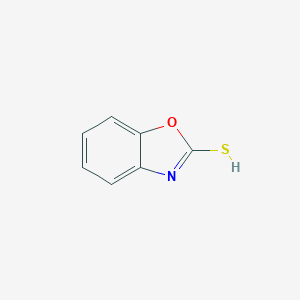
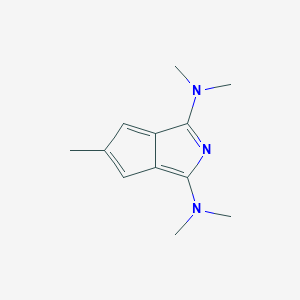
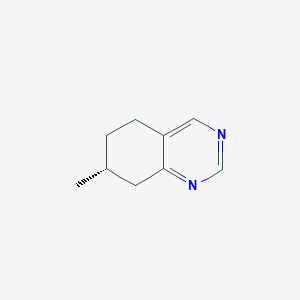
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
